molecular formula C11H11FO2 B13678773 Ethyl 2-(3-fluorophenyl)acrylate

Ethyl 2-(3-fluorophenyl)acrylate

Cat. No.: B13678773
M. Wt: 194.20 g/mol
InChI Key: CZHWTUMPBWOSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-fluorophenyl)acrylate: is an organic compound with the molecular formula C11H11FO2. It is a derivative of acrylic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and a fluorine atom is substituted at the meta position of the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenylacrylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the acrylate group to a single bond, forming ethyl 2-(3-fluorophenyl)propanoate.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for reduction reactions.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 3-fluorophenylacrylic acid or 3-fluorophenylacetone.

    Reduction: Ethyl 2-(3-fluorophenyl)propanoate.

    Substitution: Various substituted phenylacrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-fluorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.

    Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final product.

Mechanism of Action

The mechanism by which ethyl 2-(3-fluorophenyl)acrylate exerts its effects depends on the specific application. In chemical reactions, the acrylate group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. The fluorine atom in the phenyl ring can influence the reactivity and stability of the compound through inductive and resonance effects.

Comparison with Similar Compounds

    Methyl 2-(3-fluorophenyl)acrylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(4-fluorophenyl)acrylate: Fluorine atom at the para position instead of the meta position.

    Ethyl 2-(3-chlorophenyl)acrylate: Chlorine atom instead of fluorine.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and physical properties. The meta position of the fluorine atom can lead to different electronic effects compared to para or ortho substitutions, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-7H,2-3H2,1H3

InChI Key

CZHWTUMPBWOSID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.